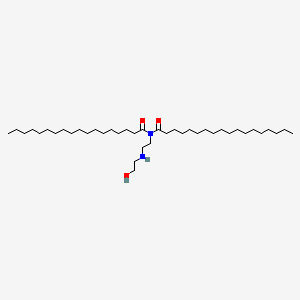

N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

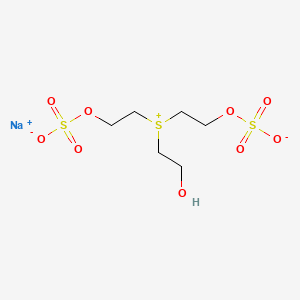

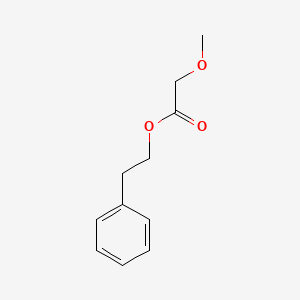

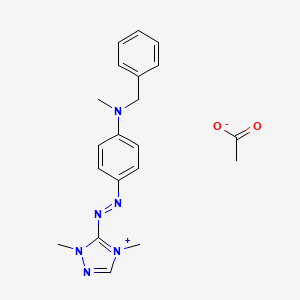

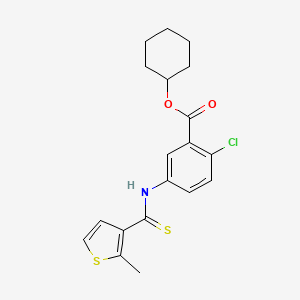

N-[2-[(2-ヒドロキシエチル)アミノ]エチル]-N-ステアロイルステアラムド: は、分子式C22H46N2O2 、分子量370.61 g/mol の合成有機化合物です 。その独自の化学的性質により、様々な工業用途や科学用途で広く用いられています。

準備方法

合成経路と反応条件: N-[2-[(2-ヒドロキシエチル)アミノ]エチル]-N-ステアロイルステアラムドの合成は、オクタン酸(ステアリン酸)とN-(2-ヒドロキシエチル)エチレンジアミンを、キシレンを溶媒として反応させることで行われます。 反応混合物を140°C で約4時間 還流させ、これ以上水が生成されなくなるまで反応させると、反応が完了したことがわかります .

工業生産方法: この化合物の工業生産方法は、通常、同じ合成経路に従いますが、より大規模に行われます。最終生成物の収率と純度を高くするために、反応条件は厳密に制御されます。工業的な環境では、目的の化合物を得るために、効率的な分離・精製技術が不可欠です。

化学反応の分析

反応の種類: N-[2-[(2-ヒドロキシエチル)アミノ]エチル]-N-ステアロイルステアラムドは、以下のような様々な化学反応を起こします。

酸化: 特定の条件下では、酸化されて対応する酸化物を生成します。

還元: より単純なアミドやアミンを生成するために、還元することができます。

置換: ヒドロキシル基とアミノ基は、適切な試薬を用いて置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

置換: アシルクロリドやハロアルカンなどの試薬は、置換反応によく使用されます。

主な生成物: これらの反応によって生成される主な生成物は、使用した条件と試薬によって異なります。例えば、酸化によって酸化物が生成される場合もあれば、還元によってより単純なアミドやアミンが生成される場合もあります。

科学研究における用途

化学: N-[2-[(2-ヒドロキシエチル)アミノ]エチル]-N-ステアロイルステアラムドは、様々な複雑な有機分子の合成における前駆体として用いられています。 界面活性剤や乳化剤の製造における中間体として役立っています .

生物学: 生物学研究では、この化合物は脂質とタンパク質の相互作用を研究するために用いられています。また、脂質ベースの薬物送達システムの開発にも用いられています。

工業: 工業的に、N-[2-[(2-ヒドロキシエチル)アミノ]エチル]-N-ステアロイルステアラムドは、潤滑剤、コーティング剤、パーソナルケア製品の製造に使用されています。 界面活性剤としての性質は、洗剤や洗浄剤の配合において貴重です .

化学反応の分析

Types of Reactions: N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amides or amines.

Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.

科学的研究の応用

Chemistry: N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE is used as a precursor in the synthesis of various complex organic molecules. It serves as an intermediate in the production of surfactants and emulsifiers .

Biology: In biological research, this compound is used to study the interactions between lipids and proteins. It is also employed in the development of lipid-based drug delivery systems.

Industry: Industrially, N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE is used in the production of lubricants, coatings, and personal care products. Its surfactant properties make it valuable in the formulation of detergents and cleaning agents .

作用機序

N-[2-[(2-ヒドロキシエチル)アミノ]エチル]-N-ステアロイルステアラムドの作用機序は、脂質膜との相互作用に基づいています。この化合物は脂質二重層に組み込まれ、その性質を変え、膜の透過性を高めます。 この性質は、薬物送達システムにおいて特に有用であり、活性医薬品成分を生物膜を介して輸送するのを容易にします .

類似化合物との比較

類似化合物:

N-(2-ヒドロキシエチル)エチレンジアミン: この化合物は類似の構造をしていますが、ステアロイル基がありません。

N,N’-ビス(2-ヒドロキシエチル)エチレンジアミン: この化合物は、2つのヒドロキシエチル基を持ち、キレート剤や界面活性剤の製造に使用されています.

独自性: N-[2-[(2-ヒドロキシエチル)アミノ]エチル]-N-ステアロイルステアラムドは、長いステアロイル鎖を持つため、独特の疎水性を持っています。このため、様々な用途において、界面活性剤や乳化剤として特に効果を発揮します。

特性

CAS番号 |

85508-28-7 |

|---|---|

分子式 |

C40H80N2O3 |

分子量 |

637.1 g/mol |

IUPAC名 |

N-[2-(2-hydroxyethylamino)ethyl]-N-octadecanoyloctadecanamide |

InChI |

InChI=1S/C40H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42(37-35-41-36-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,43H,3-38H2,1-2H3 |

InChIキー |

BDVRPSDVVFAIJU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(CCNCCO)C(=O)CCCCCCCCCCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。